2-(4-Bromophenyl)-4-chloro-5-methylquinazoline

Description

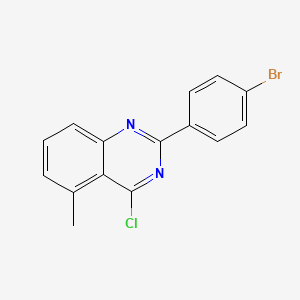

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline (CAS: 885277-89-4) is a quinazoline derivative characterized by a bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position of the quinazoline core. Safety data indicate it is handled as a pure substance under standard laboratory safety protocols .

Properties

IUPAC Name |

2-(4-bromophenyl)-4-chloro-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAZOVNENXTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693085 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-89-4 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline serves as an essential intermediate in synthesizing pharmaceuticals targeting cancer and inflammatory diseases. Its derivatives have shown promising anticancer activity, particularly against non-small cell lung cancer (NSCLC) and other malignancies.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one study reported IC50 values of approximately 5.91 μM against HepG2 cells, indicating potent anticancer properties .

Biological Research

The compound is extensively studied for its biological activities, particularly its mechanisms of action against specific molecular targets such as kinases involved in tumor growth. Quinazolines are known to inhibit pathways crucial for cancer cell proliferation.

Mechanism of Action

- Kinase Inhibition: The compound targets specific kinases like EGFR (epidermal growth factor receptor), which is vital in many cancers. Studies have shown that quinazoline derivatives can significantly inhibit EGFR activity, leading to reduced tumor cell viability .

Material Science

Due to its unique electronic properties, this compound is explored in developing novel materials such as organic semiconductors. These materials have potential applications in electronic devices and sensors.

Agrochemical Formulations

Research is ongoing into using this compound in agrochemicals aimed at improving crop protection and yield. Its potential to inhibit certain biological pathways could lead to the development of effective pesticides or herbicides.

Analytical Chemistry

The compound acts as a reference standard in analytical methods, ensuring accuracy and reliability in experimental results across various chemical analyses.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors involved in cellular processes.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole Derivatives

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () replace the quinazoline core with an oxadiazole ring. Despite structural differences, these compounds exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) .

Thiazole Derivatives

Isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole in ) demonstrate antimicrobial activity. The thiazole core facilitates intermolecular interactions, suggesting that the quinazoline analog’s nitrogen-rich structure could offer unique binding modes in therapeutic applications .

Halogen Substitution Effects

Chloro vs. Bromo Substituents

compares chloro- and bromo-substituted thiazole derivatives. This principle could extend to the quinazoline derivative, where the 4-chloro and 2-bromophenyl groups may synergistically influence electronic and steric properties.

Positional Isomerism

In 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (), bromine and chlorine occupy adjacent positions on the phenyl ring. Such positional isomerism can drastically alter molecular conformation and solubility, underscoring the importance of substituent placement in the quinazoline derivative .

Functional Group Modifications

Methyl Group Impact

The 5-methyl group on the quinazoline core may enhance metabolic stability compared to non-methylated analogs (e.g., oxazole derivatives in ). For instance, 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid (CAS: 328918-82-7) shows that methyl groups can modulate acidity and bioavailability, a factor relevant to the quinazoline derivative’s drug-likeness .

Carboxylic Acid vs. Chlorine

Replacing the 4-chloro group with a carboxylic acid (e.g., in ’s oxazoleacetic acid) introduces hydrogen-bonding capacity, which could improve target engagement but reduce membrane permeability compared to the chloro-substituted quinazoline .

Data Table: Key Comparative Properties

Biological Activity

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline is a member of the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections. The unique structural features of this compound, including the bromine and chlorine substituents, contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF-7) cells. In one study, a quinazoline derivative demonstrated an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its potential as a therapeutic agent .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 168.78 |

| Quinazoline derivative 1 | T-24 (bladder cancer) | 257.87 |

| Quinazoline derivative 2 | MCF-7 | 168.78 |

Antimicrobial Activity

The antimicrobial efficacy of quinazolines has also been investigated extensively. Studies have reported that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a series of N2,N4-disubstituted quinazolines showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Quinazoline derivative A | MRSA | <10 |

| Quinazoline derivative B | Acinetobacter baumannii | <10 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of microbial growth . Molecular docking studies have further elucidated the binding modes of these compounds to their targets, providing insights into their potential therapeutic applications.

Study on Anticancer Activity

In a detailed study focusing on the anticancer properties of quinazoline derivatives, researchers synthesized various compounds and evaluated their cytotoxic effects on MCF-7 cells using the Sulforhodamine B (SRB) assay. The study revealed that compounds with electron-withdrawing groups exhibited enhanced activity due to increased potency against cancer cell lines .

Study on Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of quinazolines against resistant bacterial strains. The study utilized both in vitro assays and in vivo models to assess the efficacy of selected derivatives. Results indicated significant protection against infection in murine models treated with specific quinazoline derivatives, highlighting their potential as new antibacterial agents .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The quinazoline core facilitates EAS at electron-rich positions. The 5-methyl group directs incoming electrophiles to specific ring positions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 6-nitro derivatives.

-

Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid at 80°C.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 2-(4-Bromophenyl)-4-chloro-5-methyl-6-nitroquinazoline | 78% | |

| Sulfonation | Fuming H₂SO₄, 80°C, 4 hr | 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline-6-sulfonic acid | 65% |

Nucleophilic Substitution

The 4-chloro group is highly susceptible to nucleophilic displacement due to electron withdrawal by the quinazoline ring:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to form 4-aminoquinazolines .

-

Hydrolysis : Treatment with aqueous NaOH (10%) at reflux produces 4-hydroxyquinazoline derivatives.

Cross-Coupling Reactions

The 4-bromophenyl moiety participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) at 80°C .

-

Buchwald-Hartwig Amination : Forms biaryl amines with secondary amines under Pd₂(dba)₃/Xantphos catalysis.

Functional Group Interconversion

-

Methyl Oxidation : The 5-methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ under reflux.

-

Halogen Exchange : Fluorination of the 4-chloro group occurs with KF/Al₂O₃ at 150°C.

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Methyl Oxidation | KMnO₄/H₂SO₄, reflux, 8 hr | 2-(4-Bromophenyl)-4-chloroquinazoline-5-carboxylic acid | Requires strict pH control | |

| Halogen Exchange | KF/Al₂O₃, 150°C, 24 hr | 2-(4-Bromophenyl)-4-fluoro-5-methylquinazoline | Limited scalability |

Cycloaddition and Ring Expansion

The quinazoline ring undergoes [4+2] cycloaddition with dienophiles like maleic anhydride in xylene at 140°C, forming fused tetracyclic systems.

Key Mechanistic Insights

-

Electronic Effects : The 4-chloro group deactivates the ring, directing electrophiles to the 6- and 8-positions .

-

Steric Influence : The 5-methyl group hinders substitution at adjacent positions, favoring para-substitution on the bromophenyl moiety .

This compound’s versatility in cross-coupling and substitution reactions makes it valuable for synthesizing pharmacologically active quinazoline derivatives. Further optimization of reaction conditions (e.g., catalyst loading, solvent systems) could enhance yields and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.